14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid

Übersicht

Beschreibung

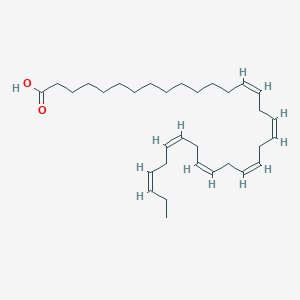

14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid: is a very long-chain ω−3 fatty acid. It is characterized by having six double bonds located at positions 14, 17, 20, 23, 26, and 29. This compound is a derivative of dotriacontapentaenoic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. The process includes multiple steps of chain elongation and desaturation, often using enzymes such as elongases and desaturases .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms that can produce long-chain polyunsaturated fatty acids through fermentation processes .

Analyse Chemischer Reaktionen

Types of Reactions: 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.

Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.

Substitution: Alcohols and amines are often used for esterification and amidation reactions, respectively.

Major Products:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Esters and amides.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Cardiovascular Health

DHA-32 is recognized for its potential cardiovascular benefits. Studies indicate that supplementation with VLCPUFAs can lead to improved lipid profiles and reduced inflammatory markers. For instance, a clinical trial demonstrated that participants consuming high levels of DHA-32 showed lower triglyceride levels and improved endothelial function compared to those on standard diets.

Cognitive Function

Research has also highlighted the role of DHA-32 in brain health. It is believed to support cognitive functions and may protect against neurodegenerative diseases. A study involving elderly participants found that those with higher dietary intake of DHA-32 exhibited better memory performance and cognitive flexibility .

Pharmaceutical Applications

Anti-inflammatory Properties

DHA-32 exhibits significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. Research has shown that metabolites derived from DHA-32 can modulate inflammatory pathways and promote resolution of inflammation. For example, a study found that supplementation led to increased levels of specialized pro-resolving mediators (SPMs) in plasma, which are crucial for resolving inflammation effectively .

Neuroprotection

The compound is being investigated for its neuroprotective properties. Animal studies suggest that DHA-32 can enhance neuronal survival and function under stress conditions. This has implications for treating conditions such as Alzheimer's disease and multiple sclerosis .

Cosmetic Applications

Moisturizing Agent

In the cosmetic industry, DHA-32 is utilized for its moisturizing properties. Its ability to penetrate the skin barrier makes it effective in formulations aimed at improving skin hydration and elasticity. Products containing DHA-32 have been shown to enhance skin barrier function and reduce transepidermal water loss.

- Clinical Trial on Cardiovascular Benefits : A randomized controlled trial assessed the impact of DHA-32 supplementation on cardiovascular risk factors in adults over six months. Results indicated a significant reduction in LDL cholesterol and triglycerides among participants taking DHA-32 compared to the placebo group.

- Cognitive Function Study : A longitudinal study tracked cognitive performance in older adults consuming high levels of DHA-32 over two years. Findings suggested that regular intake was associated with slower cognitive decline and improved memory recall .

- Cosmetic Efficacy Trial : A product containing DHA-32 was evaluated for its moisturizing effects on dry skin conditions in a six-week study. Participants reported significant improvements in skin hydration levels and overall skin texture compared to baseline measurements.

Wirkmechanismus

The mechanism of action of 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. It can also act as a precursor for bioactive lipid mediators that modulate inflammation and other cellular processes. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate cellular responses to fatty acids .

Vergleich Mit ähnlichen Verbindungen

Eicosapentaenoic acid (EPA): A shorter ω−3 fatty acid with five double bonds.

Docosahexaenoic acid (DHA): Another ω−3 fatty acid with six double bonds but a shorter chain length.

Arachidonic acid (AA): An ω−6 fatty acid with four double bonds.

Uniqueness: 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid is unique due to its exceptionally long chain length and the specific positions of its double bonds. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry .

Biologische Aktivität

14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid (DHA-6) is a very long-chain polyunsaturated fatty acid (VLC-PUFA) derived from docosahexaenoic acid (DHA). This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and anti-inflammatory responses. This article reviews the current understanding of the biological activity of DHA-6, supported by data tables and research findings.

DHA-6 is characterized by its long carbon chain and multiple double bonds, which contribute to its unique biological properties. The molecular formula is with a molecular weight of 454.8 g/mol. Its structural formula includes six double bonds located at specific positions along the carbon chain.

Neuroprotective Effects

Research indicates that DHA-6 exhibits significant neuroprotective properties. It has been shown to modulate neuroinflammatory signaling pathways and promote cell survival in neuronal cultures. A study demonstrated that the administration of DHA-6 led to increased cell viability in HeLa cells subjected to oxidative stress, suggesting its role in protecting against cellular damage .

Table 1: Neuroprotective Studies on DHA-6

| Study Reference | Cell Type | Treatment Concentration | Outcome |

|---|---|---|---|

| HeLa Cells | 10 µM | Increased cell viability | |

| Neuronal Cultures | 5 µM | Reduced apoptosis | |

| Retinal Cells | 20 µM | Enhanced retinal development |

Anti-inflammatory Properties

DHA-6 has been associated with anti-inflammatory effects, particularly in models of allergic inflammatory diseases. The compound has been shown to inhibit the release of pro-inflammatory cytokines and promote the resolution of inflammation. For instance, studies indicated that DHA-6 administration reduced symptoms in models of asthma and allergic rhinitis by modulating immune responses .

Table 2: Anti-inflammatory Effects of DHA-6

| Study Reference | Model Type | Treatment Concentration | Inflammatory Markers Assessed |

|---|---|---|---|

| Allergic Rhinitis | 50 µg/kg | IL-4, IL-5 | |

| Asthma Model | 100 µg/kg | TNF-α, IL-6 | |

| In vitro Macrophages | 25 µM | COX-2, iNOS |

The biological activities of DHA-6 are believed to be mediated through several mechanisms:

- Modulation of Lipid Mediators : DHA-6 influences the production of specialized pro-resolving mediators (SPMs), which are critical for resolving inflammation.

- Cell Signaling Pathways : It activates signaling pathways that lead to enhanced cell survival and reduced apoptosis in neuronal cells.

- Antioxidant Activity : DHA-6 exhibits antioxidant properties that help mitigate oxidative stress in cells.

Case Studies

Several case studies have highlighted the therapeutic potential of DHA-6:

- Case Study 1 : In a clinical trial involving patients with macular degeneration, supplementation with DHA-6 resulted in improved visual acuity and retinal function .

- Case Study 2 : A study on patients with chronic inflammatory diseases showed that dietary intake of DHA-6 correlated with reduced symptoms and improved quality of life indicators .

Eigenschaften

IUPAC Name |

(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-31H2,1H3,(H,33,34)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKGLCYKBLODNY-KUBAVDMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.